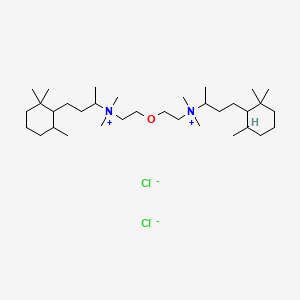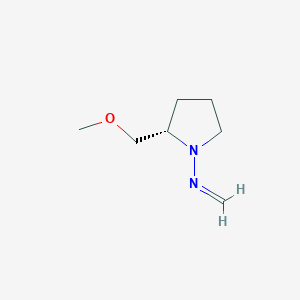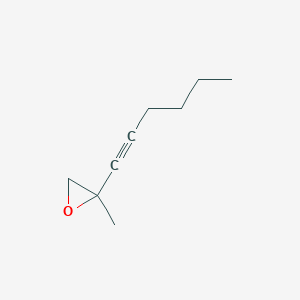
Potassium decylxanthate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium decylxanthate is an organosulfur compound belonging to the xanthate family. Xanthates are salts or esters of xanthic acid, characterized by the presence of the functional group ROCS2−. This compound, specifically, is used primarily in the mining industry as a flotation agent to separate valuable minerals from ores. The compound is known for its yellowish color, which is a common trait among xanthates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium decylxanthate is synthesized through a process known as xanthation. This involves the reaction of decanol (a ten-carbon alcohol) with carbon disulfide in the presence of potassium hydroxide. The reaction proceeds as follows: [ \text{C}{10}\text{H}{21}\text{OH} + \text{CS}2 + \text{KOH} \rightarrow \text{C}{10}\text{H}_{21}\text{OCS}_2\text{K} + \text{H}_2\text{O} ] The reaction is typically carried out at room temperature, and the product is purified through crystallization .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where decanol, carbon disulfide, and potassium hydroxide are mixed under controlled conditions. The reaction mixture is then subjected to filtration and drying processes to obtain the final product in the form of powder, granules, or flakes .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium decylxanthate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dixanthogen, a disulfide compound.
Reduction: Reduction reactions can break the xanthate into its constituent alcohol and carbon disulfide.
Substitution: It can participate in nucleophilic substitution reactions, where the xanthate group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions
Major Products:
Oxidation: Dixanthogen.
Reduction: Decanol and carbon disulfide.
Substitution: Various substituted xanthates depending on the nucleophile used
Applications De Recherche Scientifique
Potassium decylxanthate has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism of action of potassium decylxanthate in flotation processes involves its adsorption onto the surface of mineral particles. The xanthate group interacts with the mineral surface, rendering it hydrophobic. This allows the mineral particles to attach to air bubbles and float to the surface, where they can be collected. The molecular targets include sulfide minerals, and the pathways involve the formation of hydrophobic layers on the mineral surfaces .
Comparaison Avec Des Composés Similaires
- Potassium ethylxanthate
- Potassium isopropylxanthate
- Potassium amylxanthate
- Potassium butylxanthate
Comparison: Potassium decylxanthate is unique due to its longer alkyl chain (ten carbons), which imparts different solubility and adsorption characteristics compared to shorter-chain xanthates like potassium ethylxanthate and potassium isopropylxanthate. This makes it more effective in certain flotation processes where longer hydrophobic chains are advantageous .
Propriétés
Numéro CAS |
7308-25-0 |
|---|---|
Formule moléculaire |
C11H21KOS2 |
Poids moléculaire |
272.5 g/mol |
Nom IUPAC |
potassium;decoxymethanedithioate |
InChI |
InChI=1S/C11H22OS2.K/c1-2-3-4-5-6-7-8-9-10-12-11(13)14;/h2-10H2,1H3,(H,13,14);/q;+1/p-1 |
Clé InChI |
ROKMMAWTMJKDKE-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCOC(=S)[S-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


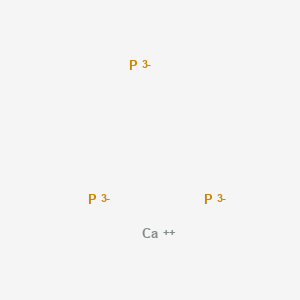
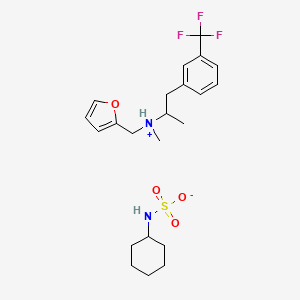
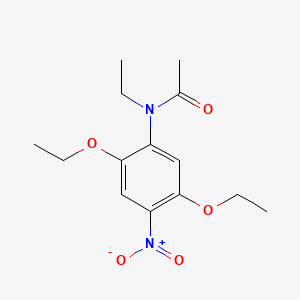
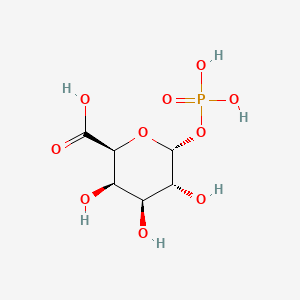

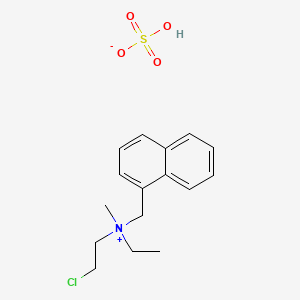
![2-[(2-Hydroxyethyl)(1-oxohexadecyl)amino]ethyl palmitate](/img/structure/B13769335.png)

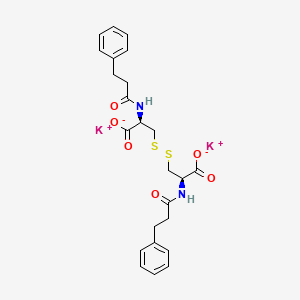
![2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine--hydrogen chloride (1/1)](/img/structure/B13769354.png)
